
Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Conversion to Polymers and Fuels
Furan derivatives are pivotal in the synthesis of polymers and functional materials. They serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Research by Chernyshev, Kravchenko, and Ananikov (2017) outlines the synthesis of HMF (5-Hydroxymethylfurfural) from plant biomass and its utility in producing monomers, polymers, and fuels, highlighting the versatility of furan compounds in sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Solvent Selection for Sugar Dehydration
In the quest for green chemistry, furan derivatives like 5-HMF and furfural, obtained from sugar dehydration, are used as building blocks. The selection of solvents, as discussed by Esteban, Vorholt, and Leitner (2020), is crucial for enhancing productivity and minimizing undesired reactions. Their review emphasizes the environmental and performance considerations in choosing solvents for biphasic dehydration processes (Esteban, Vorholt, & Leitner, 2020).
Biocatalysis for Furan Valorization
Domínguez de María and Guajardo (2017) explore the biocatalytic valorization of furans, considering the high selectivity of enzymes under mild conditions. This approach addresses the challenges in the synthetic modification of inherently unstable furan substrates, offering environmentally friendly alternatives for their transformation into valuable chemicals (Domínguez de María & Guajardo, 2017).
Chemical Recycling of PET
Karayannidis and Achilias (2007) discuss the chemical recycling of poly(ethylene terephthalate) (PET), highlighting hydrolysis and glycolysis methods to recover monomers or produce valuable secondary materials. This research underscores the potential of furan derivatives in contributing to sustainable recycling practices (Karayannidis & Achilias, 2007).
Ethylmercury Toxicology
Kern, Geier, Homme, and Geier (2019) provide insight into the toxicology of ethylmercury, examining its ability to cross the blood-brain barrier and its implications. While not directly related to furan derivatives, this review highlights the importance of understanding the biological and environmental interactions of complex organic compounds (Kern, Geier, Homme, & Geier, 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate involves the condensation of 7-methoxy-6-propyl-4-thioxochromene-3-carbaldehyde with furan-2-carboxylic acid followed by esterification with ethanol and acid-catalyzed cyclization to form the final product.", "Starting Materials": [ "7-methoxy-6-propyl-4-thioxochromene-3-carbaldehyde", "furan-2-carboxylic acid", "ethanol", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 7-methoxy-6-propyl-4-thioxochromene-3-carbaldehyde with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide to form the corresponding ethyl ester.", "Step 2: Esterification of the ethyl ester with ethanol in the presence of a catalyst such as sulfuric acid to form Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate.", "Step 3: Acid-catalyzed cyclization of the ester to form the final product." ] } | |
Numéro CAS |
889286-62-8 |
Formule moléculaire |
C20H20O5S |
Poids moléculaire |
372.44 |
Nom IUPAC |
ethyl 5-(7-methoxy-6-propyl-4-sulfanylidenechromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C20H20O5S/c1-4-6-12-9-13-18(10-17(12)22-3)24-11-14(19(13)26)15-7-8-16(25-15)20(21)23-5-2/h7-11H,4-6H2,1-3H3 |
Clé InChI |
MUAQDGNFUYAHRJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=C(O3)C(=O)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


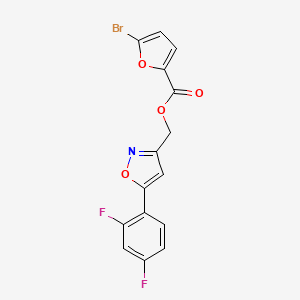
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)
![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)
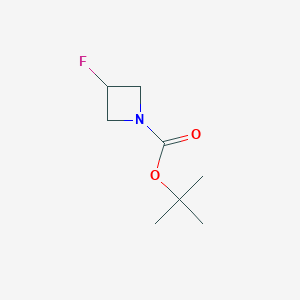

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)
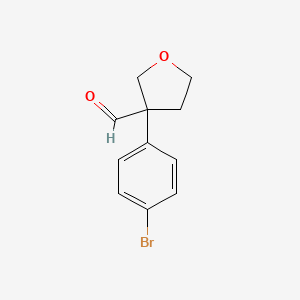
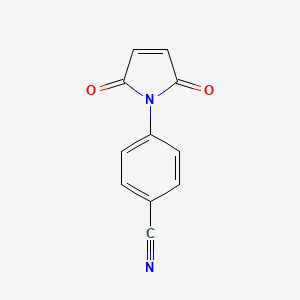
![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)
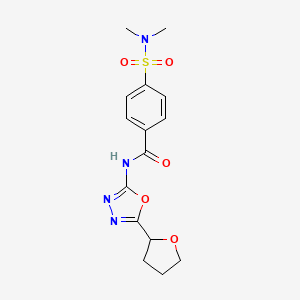
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)
